molecular formula C17H16N2O B7788885 3-(4-Dimethylaminobenzylidenyl)-2-indolinone CAS No. 90828-16-3

3-(4-Dimethylaminobenzylidenyl)-2-indolinone

Cat. No.: B7788885
CAS No.: 90828-16-3
M. Wt: 264.32 g/mol
InChI Key: UAKWLVYMKBWHMX-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Dimethylaminobenzylidenyl)-2-indolinone is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Dimethylaminobenzylidenyl)-2-indolinone is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

  • Chemical Structure : The compound features a dimethylamino group attached to a benzylidene moiety linked to an indolinone structure, which contributes to its biological properties.
  • CAS Number : 90828-16-3

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties . Various studies have explored its efficacy against different cancer types, revealing mechanisms of action that include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for tumor regression.
  • Anti-metastatic Effects : Studies suggest it may reduce the ability of cancer cells to metastasize.

Table 1: Summary of Anticancer Activities

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of cell proliferation
Lung CancerInduction of apoptosis
Colorectal CancerAnti-metastatic effects

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Signaling Pathways : The compound interferes with key signaling pathways involved in cell survival and proliferation.
  • Interaction with DNA : It may bind to DNA or affect its replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Lung Cancer Models : In vivo studies indicated that the compound reduced tumor size and metastasis in mouse models of lung cancer.

Safety and Toxicity

While the anticancer potential is promising, it is essential to consider the safety profile:

  • Cytotoxicity : Research has indicated that while the compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells at higher concentrations.
  • Therapeutic Window : The balance between efficacy and toxicity is crucial for potential therapeutic applications.

Properties

IUPAC Name

(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWLVYMKBWHMX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-07-7
Record name DMBI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW8MQ534B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.